![molecular formula C12H7F3N2O2 B5152915 6-(2-furyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine CAS No. 853312-87-5](/img/structure/B5152915.png)
6-(2-furyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
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Overview
Description
6-(2-furyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine, commonly known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases. In
Mechanism of Action
FIPI works by inhibiting the activity of PLD, which is involved in the production of phosphatidic acid (PA). PA is a signaling molecule that regulates various cellular processes, including cell proliferation, migration, and survival. By inhibiting PLD activity, FIPI reduces the levels of PA in cells, leading to downstream effects that contribute to its therapeutic potential.
Biochemical and Physiological Effects
FIPI has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit cell proliferation, induce cell death, and reduce inflammation in various cell types. Additionally, FIPI has been shown to have cardioprotective effects in animal models of myocardial infarction, suggesting its potential use in the treatment of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
FIPI has several advantages for lab experiments, including its high potency and specificity for PLD inhibition. However, there are also some limitations to its use, including its potential toxicity at high concentrations and the need for careful optimization of experimental conditions to achieve optimal results.
Future Directions
There are several future directions for research on FIPI. One area of interest is the development of more potent and selective PLD inhibitors based on the structure of FIPI. Another area of research is the investigation of the potential therapeutic applications of FIPI in other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, the development of new delivery methods for FIPI, such as nanoparticles or liposomes, could enhance its efficacy and reduce potential toxicity.
Synthesis Methods
FIPI can be synthesized through a multistep process starting with the reaction of 2-furanylboronic acid with 3-methyl-4-(trifluoromethyl)isoxazole in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions involving chlorination, deprotection, and cyclization to yield the final product. The synthesis of FIPI has been optimized to produce high yields and purity.
Scientific Research Applications
FIPI has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer, inflammation, and cardiovascular diseases. It has been found to inhibit the activity of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes. PLD has been implicated in the development and progression of several diseases, making it an attractive target for drug development.
properties
IUPAC Name |
6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2/c1-6-10-7(12(13,14)15)5-8(9-3-2-4-18-9)16-11(10)19-17-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVSGYMJHSVBIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Furyl)-3-methyl-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine | |
CAS RN |
853312-87-5 |
Source
|
Record name | 6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO(5,4-B)PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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